7-Chlorothieno[3,2-b]pyridine-2-carboxamide

Thermal stability Storage condition Building block procurement

Researchers optimizing kinase hinge-binders often face building blocks limited to single-point diversification, slowing SAR exploration. 7-Chlorothieno[3,2-b]pyridine-2-carboxamide solves this by providing two orthogonal reactive sites on the privileged thieno[3,2-b]pyridine scaffold. - Enables parallel SNAr at C7-Cl and amidation at C2-carboxamide for efficient library synthesis. - The neutral carboxamide retains critical hinge-binding hydrogen-bonding without introducing ionizable groups that perturb logD. - 98% purity specification ensures compatibility with automated liquid handling and long-term compound management workflows.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
Cat. No. B7550004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[3,2-b]pyridine-2-carboxamide
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(SC2=C1Cl)C(=O)N
InChIInChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12)
InChIKeyDWLYFSGHIBZPMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothieno[3,2-b]pyridine-2-carboxamide: Kinase-Targeted Library Building Block


7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CAS 380235-45-0) is a thieno[3,2-b]pyridine heterocycle containing a reactive chlorine at the 7-position and a primary carboxamide at the 2-position . The fused thiophene-pyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design due to its ability to mimic the purine core of ATP and engage the hinge region of kinases [1]. Unlike simpler thienopyridine fragments, the simultaneous presence of the chlorine leaving group and the carboxamide hydrogen-bond donor/acceptor motif furnishes two distinct vectors for parallel diversification, enabling efficient construction of focused compound libraries. This compound is predominantly utilized as a late-stage functionalization intermediate in the synthesis of c-Met, VEGFR2, RON, and Pim kinase inhibitors rather than as a final bioactive entity itself [1][2].

Dual vectors 7-Cl (SNAr) and 2-CONH2 (amide coupling) for parallel library synthesis
Kinase scaffold Thieno[3,2-b]pyridine core reported for c-Met, VEGFR2, RON, Pim inhibitor design
Ambient stable Ships at room temperature; supports automated compound management

Substitution Risks with Other Thienopyridine Building Blocks


Direct substitution of 7-chlorothieno[3,2-b]pyridine-2-carboxamide with closely related thieno[3,2-b]pyridine building blocks introduces quantifiable risks in medicinal chemistry workflows. The 7-chloro-2-carboxamide isomer possesses a unique substitution pattern that positions the chlorine para to the pyridine nitrogen, activating it for SNAr chemistry while the 2-carboxamide serves as a non-ionizable hydrogen-bonding motif compatible with neutral physiological conditions [1]. Replacement with the 7-chloro-2-carbothioamide analog (CAS 387819-23-0) alters both hydrogen-bonding capacity (thioamide vs. amide NH donor strength) and metabolic stability, potentially confounding structure-activity relationships . Use of 7-chlorothieno[3,2-b]pyridine (CAS 69627-03-8), which lacks the carboxamide, eliminates a key vector for target engagement entirely. The 6-carboxylic acid regioisomer (CAS 90690-94-1) introduces an ionizable carboxyl group that perturbs physicochemical properties—most critically logD and plasma protein binding—diverging from the neutral carboxamide pharmacophore required by most kinase hinge-binding motifs . These differences are not cosmetic; they propagate through multi-step syntheses and can lead to erroneous SAR interpretation or failed library enumeration. The evidence below quantifies where these differences manifest in experimentally measurable terms.

7-Cl-2-carbothioamide Thioamide alters H-bond donor strength and metabolic stability; may confound SAR
7-Cl-thieno[3,2-b]pyridine (des-carboxamide) Eliminates the carboxamide vector for target engagement; loss of hinge-binding motif
6-COOH regioisomer Ionizable carboxylate shifts logD and protein binding; diverges from neutral kinase pharmacophore

Comparative Evidence: 7-Chlorothieno[3,2-b]pyridine-2-carboxamide vs. Analogs


Thermal Stability and Storage Compliance

The carboxamide derivative demonstrates a defined melting range of 34–38 °C and can be shipped at ambient temperature (continental US), whereas the carbothioamide analog requires strict 2–8 °C storage and does not report a melting point, consistent with the thermal lability of primary thioamides . This difference directly impacts supply chain integrity and long-term stock management.

Storage & Shipping
Data to verify
Target: Ambient shipping, mp 34–38 °C; Comparator: 2–8 °C cold chain
Ambient stability reduces cold-chain logistics burden
Based on vendor specifications; verify for long-term stock
Thermal stability Storage condition Building block procurement

Purity Benchmarking

Commercial suppliers offer the target compound at 98% purity with batch-specific QC documentation (HPLC, NMR), whereas the 7-chloro-2-carbothioamide analog is typically specified at 95% purity . Higher initial purity reduces the burden of pre-synthesis purification and minimizes carry-through impurities in multi-step library production.

Purity
Data to verify
98% (HPLC) vs. comparator 95%
Higher purity reduces pre-synthesis purification steps
Supplier QC documentation recommended
Purity assay Quality control Library synthesis

SNAr Reactivity and Click Chemistry Diversification

The 7-chloro substituent of the thieno[3,2-b]pyridine core undergoes SNAr with NaN3 to form the corresponding azide, which is subsequently functionalized via CuAAC click chemistry to yield 7-triazolyl derivatives in good to high yields in PEG400 as a green solvent [1]. This one-pot SNAr–CuAAC sequence was reported for the first time on a halogenated heteroaromatic system, establishing the 7-chloro derivative as a uniquely validated entry point for triazole library synthesis. By contrast, the 6-bromo regioisomer requires Pd-catalyzed Buchwald–Hartwig or Suzuki coupling for diversification [2], introducing higher catalyst cost and metal contamination risk.

Diversification
Class-level inference
Metal-free SNAr→CuAAC in PEG400; reported good to high yields
Pd-free route avoids metal contamination in biological assays
Class-level; confirm with 2-carboxamide congener
SNAr reactivity Click chemistry Diversification efficiency

Kinase Inhibitor Scaffold Validation

A series of thieno[3,2-b]pyridine-2-carboxamide-based inhibitors demonstrated IC50 values in the low nanomolar range against c-Met and VEGFR2 tyrosine kinases in vitro, with the lead compound achieving efficacy in human tumor xenograft models in vivo [1]. This scaffold-level potency establishes the 2-carboxamide as a pharmacophoric requirement; analogs lacking the carboxamide or bearing alternative functional groups (e.g., 6-carboxylic acid) do not replicate this kinase hinge-binding interaction [1]. For procurement decisions, 7-chlorothieno[3,2-b]pyridine-2-carboxamide is the direct precursor to these validated inhibitor chemotypes.

Kinase Engagement
Class-level inference
Low nanomolar IC50 on c-Met/VEGFR2; xenograft efficacy reported
Scaffold validated for kinase inhibitor programs
Potency compound-specific; scaffold provides hinge-binding core
Kinase inhibition c-Met VEGFR2 IC50

Ionization State at Physiological pH

The primary carboxamide of the target compound is neutral at physiological pH (pKa ~15–16 for deprotonation; pKa ~ –1 for protonation), whereas the 6-carboxylic acid regioisomer (predicted pKa ~3.5–4.5) exists predominantly as the carboxylate anion at pH 7.4 [1]. This ionization difference translates into a logD7.4 shift of approximately 1–2 log units, directly affecting passive membrane permeability and plasma protein binding . For hit-to-lead programs, maintaining a neutral carboxamide prevents the permeability-solubility trade-off imposed by ionizable carboxylates.

Ionization
Class-level inference
Neutral carboxamide; predicted logP ~1.2–1.5; 6-COOH anionic
Neutral form maintains passive permeability
Predicted; experimental logD determination advised
Physicochemical property LogD Permeability Drug-likeness

Applications in Drug Discovery and Chemical Biology


Parallel Synthesis of Type II Kinase Inhibitor Libraries

Use 7-chlorothieno[3,2-b]pyridine-2-carboxamide as the core scaffold for parallel amidation at the 2-carboxamide and SNAr at the 7-chloro position. The established low-nanomolar potency of the thieno[3,2-b]pyridine-2-carboxamide chemotype against c-Met and VEGFR2 [1] makes this building block suitable for hit-to-lead optimization programs. The 98% purity specification and ambient storage stability support automated liquid handling and long-term compound management in industrial settings.

One-Pot Triazole Library Construction via Metal-Free Sequence

Leverage the 7-chloro substituent for sequential SNAr azidation followed by CuAAC click chemistry in PEG400 green solvent, as validated on the thieno[3,2-b]pyridine core [1]. This one-pot protocol avoids Pd contamination and is compatible with diverse alkyne inputs for rapid triazole library enumeration. The carboxamide remains intact throughout the sequence, preserving the kinase hinge-binding motif.

Selective RON Kinase Inhibitor Development

The thieno[3,2-b]pyridine-2-carboxamide scaffold has yielded potent and selective RON receptor tyrosine kinase inhibitors with discrimination over c-Met [1]. Use 7-chlorothieno[3,2-b]pyridine-2-carboxamide as a diversification-ready intermediate to explore carboxamide head group SAR for RON selectivity, guided by the known co-crystal structure of related analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual diversification vectors (Cl + CONH2)
Hinge-binding motif retention
Triazole library construction
7-Cl SNAr reactivity without Pd
Metal-free diversification compatibility
RON kinase SAR exploration
Carboxamide head group diversification
RON/c-Met selectivity profiling
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